1-Benzofuran-5-amine
Overview
Description
1-Benzofuran-5-amine is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. Benzofurans are known for their presence in various bioactive natural products and pharmaceutical drugs, and they are also used in materials science research .
Synthesis Analysis
The synthesis of benzofuran derivatives has been explored in several studies. One approach involves the cyclization of propargyl amines to form 3-amino-2,3-dihydro-2-arylmethylidenebenzofurans under mild conditions. This process can be further manipulated to create various 2-substituted benzofuran derivatives through rearrangement reactions . Another method includes the synthesis of benzofuran analogues of hallucinogenic tryptamines, which were evaluated for their affinity at serotonin receptors, indicating the potential for benzofurans in the design of serotonin receptor ligands .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been studied using various spectroscopic methods and computational chemistry. For instance, the compound N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine was characterized by elemental analysis, FT-IR, NMR spectra, and density functional theory (DFT) calculations. The optimized structure, vibrational frequencies, and molecular electrostatic potential were analyzed, providing insights into the molecular properties of the compound .
Chemical Reactions Analysis
Benzofuran derivatives participate in a variety of chemical reactions. Cycloaddition reactions of 2-benzylidene-1-benzofuran-3-ones and their analogues have been extensively studied, leading to the construction of complex heterocyclic frameworks such as benzothiophene, benzofuran, indole, and indene derivatives. These reactions are significant for synthesizing bioactive compounds and materials science applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For example, the synthesis of hexahydroquinoline derivatives containing a benzofuran moiety resulted in compounds with cytotoxic effects against human hepatocellular carcinoma cell lines. The IC50 values of these compounds suggest their potential as bioactive molecules . Additionally, benzofuran-based pyrazole derivatives have been synthesized and shown to possess potent antioxidant and antimicrobial properties, indicating the importance of the benzofuran scaffold in medicinal chemistry .
Scientific Research Applications
Serotonin Receptor Ligands
- Research Context : Designing serotonin receptor ligands.
- Key Finding : Benzofurans like 1-Benzofuran-5-amine have affinity for serotonin 5-HT2 and 5-HT1A receptors, albeit lower than indole isosteres. This suggests potential in designing serotonin receptor ligands (Tomaszewski et al., 1992).
Synthesis of Benzofuran Derivatives
- Research Context : Developing new synthesis methods for benzofuran derivatives.
- Key Finding : Efficient synthesis techniques for various benzofuran derivatives, including those integrated with other chemical structures, have been developed (Gabriele et al., 2007), (Idrees et al., 2019).
Antimicrobial and Analgesic Activity
- Research Context : Exploring potential antimicrobial and analgesic properties.
- Key Finding : Some benzofuran compounds, related to 1-Benzofuran-5-amine, exhibit antimicrobial and analgesic activities (Venkatesh et al., 2010), (Prashanth et al., 2013).
Organic Chemistry and Drug Design
- Research Context : Application in organic chemistry and potential drug design.
- Key Finding : Versatility in synthesizing diverse compounds, indicating its potential in drug discovery and organic synthesis (Sakai et al., 2008), (Qin et al., 2017).
Chemical Synthesis Techniques
- Research Context : Developing new chemical synthesis techniques.
- Key Finding : Effective methods for the synthesis of benzofuran compounds with potential utility in various chemical applications (Vaillard et al., 2004), (Wongsa et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzofuran-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOLCSICTCPZCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363114 | |
Record name | 1-benzofuran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-5-amine | |
CAS RN |
58546-89-7 | |
Record name | 1-benzofuran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Aminobenzo[b]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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